3-[4-(3,4-Dichlorobenzyl)-1,4-diazepan-1-yl]propanoic acid is a compound that belongs to the class of diazepanes, which are cyclic compounds containing two nitrogen atoms in a seven-membered ring. This specific compound features a propanoic acid moiety attached to a diazepane structure that is further substituted with a dichlorobenzyl group. Such compounds are of interest due to their potential biological activities, particularly in pharmacological applications.
This compound can be synthesized through various chemical methods, often involving the modification of existing diazepane derivatives. It has been referenced in patents and chemical databases, indicating its relevance in medicinal chemistry and potential therapeutic applications.
The compound is classified under organic compounds, specifically as an amino acid derivative due to the presence of the propanoic acid functional group. It also falls under the category of heterocyclic compounds due to the diazepane ring structure.
The synthesis of 3-[4-(3,4-Dichlorobenzyl)-1,4-diazepan-1-yl]propanoic acid typically involves multi-step organic reactions. Common methods include:
The synthesis may require specific reagents and conditions, such as:
The molecular formula for 3-[4-(3,4-Dichlorobenzyl)-1,4-diazepan-1-yl]propanoic acid is . The structure consists of:
The compound has a molecular weight of approximately 329.22 g/mol. Its structural representation can be visualized using chemical drawing software or molecular visualization tools.
The compound can participate in various chemical reactions typical for amino acids and diazepanes:
Reactions involving this compound may require specific catalysts or conditions to proceed efficiently. For example:
The mechanism of action for 3-[4-(3,4-Dichlorobenzyl)-1,4-diazepan-1-yl]propanoic acid is primarily linked to its interaction with biological receptors or enzymes. Research indicates that similar compounds may modulate neurotransmitter systems or act on specific receptor subtypes.
While specific data on this compound's mechanism may be limited, related compounds have shown activity at melanocortin receptors and other targets involved in metabolic regulation and neuropharmacology.
3-[4-(3,4-Dichlorobenzyl)-1,4-diazepan-1-yl]propanoic acid has potential applications in:
The systematic IUPAC name 3-[4-(3,4-Dichlorobenzyl)-1,4-diazepan-1-yl]propanoic acid (CAS: 1227955-30-7) delineates its complex heterocyclic architecture. The core structure comprises a seven-membered 1,4-diazepane ring, classified as a saturated diazepine exhibiting chair conformation. The benzyl substituent at N⁴ features a 3,4-dichlorophenyl moiety, while the propanoic acid chain links to N¹ via a three-carbon spacer. This arrangement positions the compound within the broader class of N-benzylated diazepanyl propanoic acid derivatives, sharing structural homology with bioactive molecules targeting neurological and inflammatory pathways [1] [4].
The molecular formula C₁₅H₂₀Cl₂N₂O₂ (MW: 331.24 g/mol) is validated by multiple sources, with canonical SMILES represented as OC(=O)CCN1CCCN(CC2=CC=C(Cl)C(Cl)=C2)CC1. Key structural parameters include:
Table 1: Structural Taxonomy of Diazepanyl Propanoic Acid Derivatives
Compound | Substituent (R) | Molecular Formula | Molecular Weight | Core Structure |
---|---|---|---|---|
Target Compound | 3,4-Dichlorobenzyl | C₁₅H₂₀Cl₂N₂O₂ | 331.24 | 1,4-Diazepane |
Analog [7] | Benzyl | C₁₅H₂₂N₂O₂ | 262.35 | 1,4-Diazepane |
Analog [3] | 4-Methoxybenzyl | C₁₆H₂₄N₂O₃ | 292.37 | 1,4-Diazepane |
Diazepane-based scaffolds emerged as privileged structures in medicinal chemistry due to their balanced rigidity-flexibility dynamics and capacity for multi-target engagement. The 1,4-diazepane core specifically gained prominence after the 1990s as a conformationally constrained piperazine bioisostere, offering improved metabolic stability and receptor selectivity. Patent literature reveals diazepane derivatives were strategically deployed in integrin inhibition therapies, with propanoic acid appendages enhancing interactions with cationic binding pockets of adhesion molecules [5].
The target compound's chemical lineage connects to seminal work documented in patent US20030199692A1, which disclosed diazepanyl propanoates as integrin binding inhibitors. The 3,4-dichlorobenzyl modification represented a deliberate structure-activity refinement to:
Table 2: Evolution of Key Diazepane Derivatives in Pharmaceutical Patents
Era | Representative Structure | Primary Therapeutic Target | Innovation |
---|---|---|---|
1980s | Unsubstituted 1,4-diazepane | Neurological receptors | Core scaffold identification |
1990s | N-Alkyl diazepanes | GPCRs (serotonin/dopamine) | Sidechain diversification |
2000s | Target compound (3,4-dichloro) | Integrin receptors | Halogenated aryl enhancement |
The compound exemplifies rational hydrophobic bioisosterism, where the 3,4-dichlorobenzyl group replaced earlier 4-methoxybenzyl or benzyl moieties (e.g., CAS 874801-15-7) to enhance target affinity while preserving the critical acid-diazepane distance (≈5.9Å) required for bivalent target engagement [3] [5]. This structural evolution underscores the diazepane scaffold's versatility in addressing challenging drug targets, particularly those requiring simultaneous occupation of hydrophobic and charged binding regions.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7